

# 5-Amino-3-(trifluoromethyl)picolinonitrile chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	5-Amino-3-(trifluoromethyl)picolinonitrile
Cat. No.:	B1282822

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## An In-depth Technical Guide to 5-Amino-3-(trifluoromethyl)picolinonitrile

This guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for **5-Amino-3-(trifluoromethyl)picolinonitrile**, a key intermediate in pharmaceutical and materials science research.

## Chemical Identity and Structure

**5-Amino-3-(trifluoromethyl)picolinonitrile** is a substituted pyridine derivative.<sup>[1]</sup> Its structure incorporates an amino group (-NH<sub>2</sub>) at the 5-position, a trifluoromethyl group (-CF<sub>3</sub>) at the 3-position, and a nitrile group (-CN) at the 2-position of the pyridine ring.<sup>[1]</sup> This combination of functional groups imparts distinct electronic and chemical properties, making it a versatile building block in organic synthesis.<sup>[1][2]</sup> The trifluoromethyl group, in particular, can enhance lipophilicity and metabolic stability in derivative compounds, which is of significant interest in drug discovery.<sup>[2][3]</sup>

Table 1: Compound Identification

Identifier	Value
IUPAC Name	<b>5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile</b> [4]
CAS Number	573762-62-6[5][6]
Molecular Formula	C <sub>7</sub> H <sub>4</sub> F <sub>3</sub> N <sub>3</sub> [2][5][6]
Molecular Weight	187.12 g/mol [5][6][7]
InChI Key	WLMSCOVORZUSNW-UHFFFAOYSA-N
Canonical SMILES	C1=C(C=NC(=C1C(F)(F)F)C#N)N[4]

| Synonyms | 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile, 5-Amino-2-cyano-3-(trifluoromethyl)pyridine, 5-Amino-3-(trifluoromethyl)2-cyanopyridine[3][8][9] |

## Physicochemical Properties

The compound typically appears as a solid, with colors ranging from white and yellow to gray and brown. It is sparingly soluble in water.[2][10]

Table 2: Physicochemical Data

Property	Value	Source
Physical Form	<b>White to Yellow to Gray to Brown Solid</b>	
Boiling Point	362.2 ± 42.0 °C at 760 mmHg	[11]
Density	1.5 ± 0.1 g/cm <sup>3</sup>	[11]
Water Solubility	Sparingly soluble (1.5 g/L at 25 °C)	[2]
pKa	-1.52 ± 0.10 (Predicted)	[2]
XLogP3-AA	1.1	[2]

| Topological Polar Surface Area | 62.7 Å<sup>2</sup> | [2] |

## Spectral Data

Predicted spectral data provides insight into the compound's structure.

Table 3: Predicted NMR Data

Spectrum	Parameters	Predicted Peaks
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| <sup>1</sup>H NMR | 400 MHz, CDCl<sub>3</sub> | δ 8.22 (d, J = 2.4 Hz, 1H), 7.20 (d, J = 2.4 Hz, 1H)[8] |

Further empirical data from techniques like HPLC, LC-MS, and UPLC may be available from specific suppliers.[12]

## Reactivity and Stability

**5-Amino-3-(trifluoromethyl)picolinonitrile** is generally stable under normal storage conditions.[1] However, it may be sensitive to strong acids, bases, or oxidizing agents, which could lead to the degradation of its functional groups.[1] The amino group can act as a nucleophile in substitution reactions, while the nitrile group can be reduced to an amine.[7]

Caption: Key functional groups and their associated reactivity.

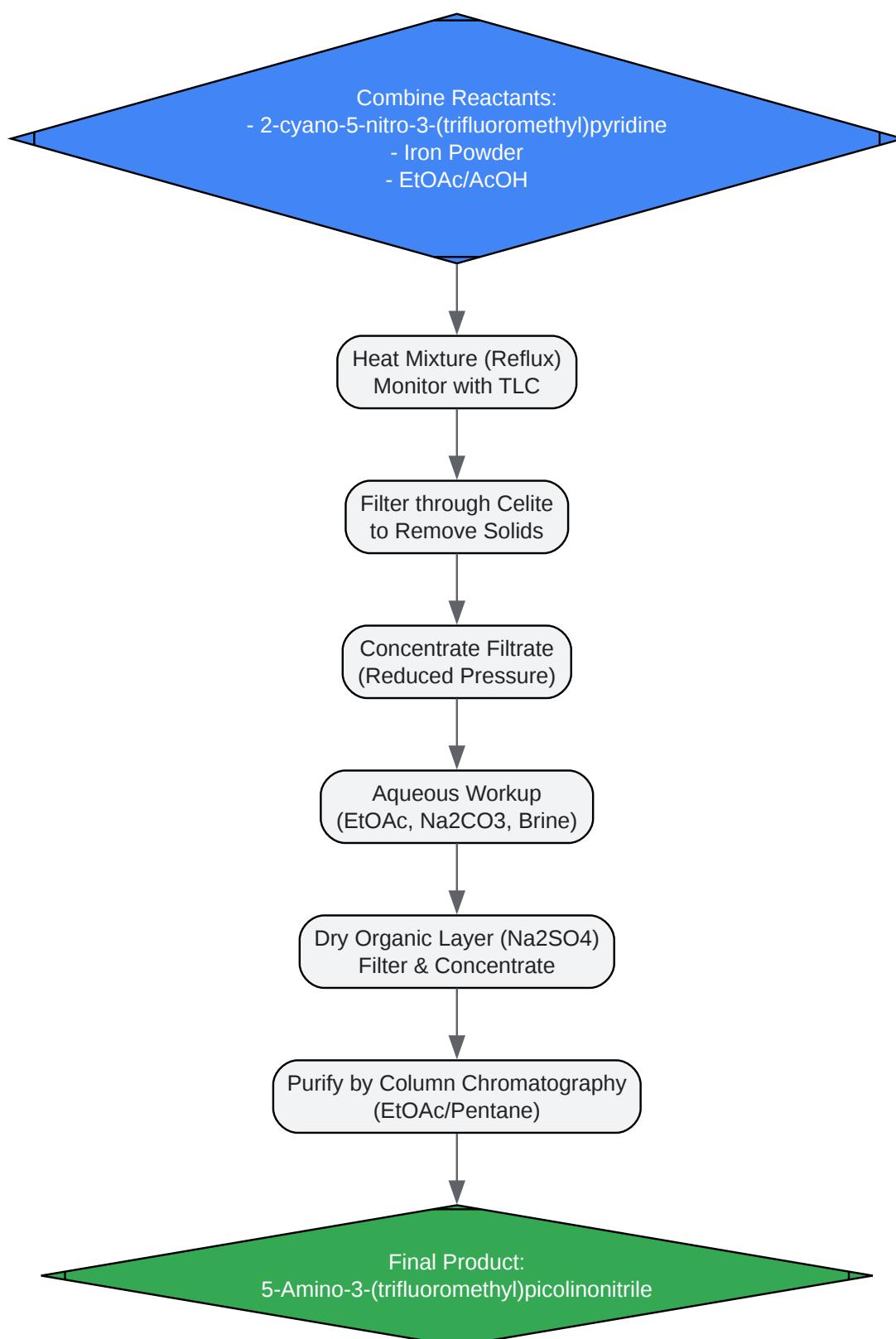
## Experimental Protocols: Synthesis

A common method for synthesizing **5-Amino-3-(trifluoromethyl)picolinonitrile** is through the reduction of its nitro precursor, 2-cyano-5-nitro-3-(trifluoromethyl)pyridine.[7][13]

General Protocol: Reduction of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine

- Reactants:
  - 2-cyano-5-nitro-3-(trifluoromethyl)pyridine (starting material)
  - Powdered iron (reducing agent)[5]
  - Ethyl acetate (solvent)[5]

- Acetic acid (solvent/acidic medium)[5]
- Procedure:
  - A mixture of 2-cyano-5-nitro-3-(trifluoromethyl)pyridine and powdered iron is prepared in a mixed solvent system of ethyl acetate and acetic acid.[5][13]
  - The reaction mixture is heated (e.g., to reflux or 65 °C) for several hours (e.g., 12-15 hours).[5][13] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5]
  - Upon completion, the solid particles (excess iron and iron oxides) are removed by filtration through a pad of diatomaceous earth (Celite).[5][13]
  - The filtrate is concentrated under reduced pressure to remove the solvents.[5]
  - The crude product is then worked up, which may involve adding ethyl acetate and a saturated aqueous solution of sodium carbonate ( $\text{Na}_2\text{CO}_3$ ). The aqueous phase is extracted with ethyl acetate.[5]
  - The combined organic phases are washed with saturated brine, dried over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filtered, and concentrated.[5]
  - If necessary, the final product is purified by column chromatography, for example, using a mixture of ethyl acetate and pentane as the eluent.[5][13]
- Yield: Reported yields for this process are high, often in the range of 91-95%. [5][13]
- Confirmation: High-Resolution Mass Spectrometry (HRMS) can be used to confirm the product's identity. For example: HRMS (ESI): m/z, calcd for  $\text{C}_7\text{H}_5\text{F}_3\text{N}_3$   $[\text{M}+\text{H}]^+$ , 188.0430; found: 188.0432.[5]

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Caption: General workflow for the synthesis of the title compound.

# Applications in Research and Development

This compound is a valuable intermediate in several fields:

- Pharmaceuticals: It serves as a precursor for developing pharmaceutical agents.[\[1\]](#) The presence of the amino, trifluoromethyl, and nitrile groups provides multiple points for further chemical modification.[\[1\]](#) It is noted as an impurity of Apalutamide, indicating its relevance in the synthesis of complex active pharmaceutical ingredients.[\[3\]](#)
- Agrochemicals: Similar to its use in pharmaceuticals, it is a building block for agrochemical synthesis.[\[2\]](#)[\[3\]](#)
- Material Science: The fluorinated nature of the molecule makes it a candidate for the preparation of specialized polymers or other advanced materials.[\[1\]](#)[\[7\]](#)

# Safety and Handling

Table 4: GHS Hazard Information

Hazard Class	Code	Description
Acute Toxicity, Oral	<b>H301</b>	<b>Toxic if swallowed</b> <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Acute Toxicity, Dermal	H311	Toxic in contact with skin <a href="#">[14]</a>
Acute Toxicity, Inhalation	H331	Toxic if inhaled <a href="#">[14]</a>
Skin Irritation	H315	Causes skin irritation
Eye Irritation	H319	Causes serious eye irritation
Specific Target Organ Toxicity	H335	May cause respiratory irritation

| Aquatic Hazard, Long-term| H412 | Harmful to aquatic life with long lasting effects[\[4\]](#) |

- Signal Word: Danger[\[15\]](#)
- Pictograms: GHS06 (Skull and Crossbones), GHS07 (Exclamation Mark)[\[7\]](#)

### Handling and Storage Recommendations:

- Engineering Controls: Use only under a chemical fume hood with adequate ventilation. Use explosion-proof equipment and ensure eyewash stations and safety showers are nearby.[14]
- Personal Protective Equipment (PPE): Wear tightly fitting safety goggles (conforming to EN166), impervious clothing, and appropriate gloves.[14][16]
- Handling: Avoid contact with skin, eyes, and clothing.[14] Avoid the formation of dust and aerosols.[16] Wash hands thoroughly after handling.[14][15] Do not eat, drink, or smoke when using this product.[14][15]
- Storage: Store in a cool, dry, and well-ventilated place.[1][14][15] Keep the container tightly closed and locked up.[14][15][16]

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- To cite this document: BenchChem. [5-Amino-3-(trifluoromethyl)picolinonitrile chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1282822#5-amino-3-trifluoromethyl-picolinonitrile-chemical-properties]

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